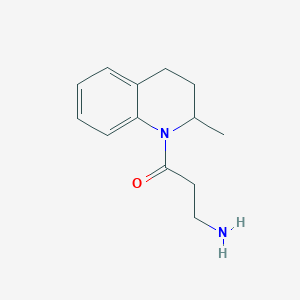
3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-YL)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one is a chemical compound with the molecular formula C13H18N2O. It is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one typically involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with a suitable aminopropanone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, amine derivatives, and substituted tetrahydroquinoline compounds .
Scientific Research Applications
3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A similar compound with a chloro and methoxy group.
3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one: Another derivative with a different substitution pattern.
Uniqueness
3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications .
Biological Activity
3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-YL)propan-1-one, also known as 3-amino-1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride, is a chemical compound with significant potential in medicinal chemistry. Its structure includes a tetrahydroquinoline moiety, which is known for various biological activities including neuroprotective and pharmacological effects. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C13H19ClN2O
- Molecular Weight : 254.75 g/mol
- CAS Number : 1795432-80-2
- Purity : Typically 95% .
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It has been studied for its potential as a modulator of dopamine receptors, particularly D2 receptors. The compound's structural similarity to dopamine allows it to influence dopaminergic signaling pathways, which are crucial in various neurological conditions.
Neuroprotective Effects
Research indicates that compounds similar to this compound can exhibit neuroprotective properties by modulating the kynurenine pathway. This pathway is significant in the metabolism of tryptophan and has implications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Kynurenic acid, a metabolite in this pathway, has been shown to protect against excitotoxicity and oxidative stress .
Dopamine Receptor Modulation
In vitro studies have demonstrated that derivatives of this compound can act as selective modulators of dopamine D2 receptors. These studies involve evaluating the affinity of the compound for D2 receptors and assessing its potential cytotoxicity. The findings suggest that the compound could serve as a lead structure for developing new antipsychotic medications .
Cytotoxicity and Safety Profile
An essential aspect of evaluating any new compound is its cytotoxicity. Preliminary studies indicate that while some derivatives exhibit promising biological activity, they must be assessed for safety to determine their therapeutic window. The cytotoxicity profile is evaluated through various assays to ensure that effective doses do not compromise cell viability .
Case Studies and Research Findings
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-amino-1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
InChI |
InChI=1S/C13H18N2O/c1-10-6-7-11-4-2-3-5-12(11)15(10)13(16)8-9-14/h2-5,10H,6-9,14H2,1H3 |
InChI Key |
NIEHPRDGJBVQJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















